Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and compounds that inhibit its uptake can increase the concentration of GABA in the synaptic cleft, potentially leading to increased inhibitory effects on neuronal activity .
Mode of action
If it acts similarly to other gaba-uptake inhibitors, it may bind to gaba transporters on the presynaptic neuron or surrounding glial cells, preventing the reuptake of gaba and thereby increasing its availability in the synaptic cleft .
Biochemical pathways
If it acts as a GABA-uptake inhibitor, it could affect the GABAergic system and potentially influence pathways related to mood, anxiety, and sleep, among others .
Result of action
If it acts as a GABA-uptake inhibitor, it could potentially lead to increased inhibitory effects on neuronal activity .
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azetidine derivatives, which are known for their strong basic properties and ability to form stable complexes with metals . These interactions are crucial for the compound’s stability and reactivity in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azetidine derivatives can affect various cell types, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are mediated through the compound’s interaction with cellular receptors and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to form stable complexes with proteins, which can alter their activity and function . These interactions are essential for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azetidine derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that azetidine derivatives can exhibit threshold effects, where a certain dosage is required to elicit a response . Additionally, high doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and interactions with other biomolecules, influencing its overall biochemical effects.
Properties
IUPAC Name |
azetidin-3-yl-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8-5-13(6-10(8)7-15-2)11(14)9-3-12-4-9/h8-10,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWENWCBHESNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.